molecular formula C9H5Cl3F2O2 B1411318 2',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride CAS No. 1804516-92-4

2',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride

Cat. No.: B1411318
CAS No.: 1804516-92-4
M. Wt: 289.5 g/mol
InChI Key: RHUGEAXSTWKHRF-UHFFFAOYSA-N
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Description

2',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride is a halogenated aromatic ketone derivative characterized by a phenacyl backbone substituted with two chlorine atoms at the 2' and 4' positions and a difluoromethoxy group at the 5' position. Its molecular formula is C₉H₅Cl₃F₂O₂ (molecular weight: 289.5 g/mol). This compound is primarily used in pharmaceutical research, particularly in synthesizing bioactive molecules such as β-lactams and quinolone antibiotics .

Properties

IUPAC Name

2-chloro-1-[2,4-dichloro-5-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F2O2/c10-3-7(15)4-1-8(16-9(13)14)6(12)2-5(4)11/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUGEAXSTWKHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride typically involves the chlorination of 2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C14H8Cl2F2O2+SOCl2C14H8Cl2F2O2Cl+SO2+HCl\text{C14H8Cl2F2O2} + \text{SOCl2} \rightarrow \text{C14H8Cl2F2O2Cl} + \text{SO2} + \text{HCl} C14H8Cl2F2O2+SOCl2→C14H8Cl2F2O2Cl+SO2+HCl

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is conducted in a controlled environment with precise temperature and pressure conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Types of Reactions:

    Substitution Reactions: 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenacyl derivatives can be formed.

    Oxidation Products: Oxidation typically leads to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or hydrocarbons.

Scientific Research Applications

2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a photoaffinity label, allowing researchers to study the interactions between small molecules and proteins.

    Biology: The compound is used as a photolabile protecting group for peptides and proteins, enabling the controlled release of these biomolecules in biological systems.

    Medicine: It is employed in the development of novel therapeutic agents and drug delivery systems.

    Industry: The compound is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride involves its ability to form covalent bonds with target molecules upon exposure to light. This photoreactivity allows it to act as a photoaffinity label, binding to specific sites on proteins or other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3',5'-Dichloro-4'-(difluoromethoxy)phenacyl Chloride (CAS 1806352-05-5)
  • Structural Difference : Chlorine atoms at 3' and 5' positions; difluoromethoxy at 4'.
  • Both isomers share identical molecular weights but differ in melting points and solubility due to crystal packing variations .
3',5'-Dichloro-2'-(difluoromethoxy)phenacyl Chloride (CAS 1803791-13-0)
  • Structural Difference : Difluoromethoxy group at 2'; chlorines at 3' and 5'.
  • This isomer may exhibit higher cytotoxicity in biological assays compared to the 2',4'-dichloro derivative .
4',5'-Dichloro-2'-(difluoromethoxy)phenacyl Chloride (CAS 1806353-63-8)
  • Structural Difference : Chlorines at 4' and 5'; difluoromethoxy at 2'.
  • Implications : The proximity of chlorine and difluoromethoxy groups creates steric crowding, which may hinder reactions requiring planar transition states (e.g., Friedel-Crafts acylation) .

Functional Group Variants

Phenacyl Chloride (CAS 532-27-4)
  • Structural Difference : Lacks chlorine and difluoromethoxy substituents.
  • Comparison: Reactivity: Simpler phenacyl chloride undergoes base-induced Favorskii rearrangements to form cyclopropanes or furans . The 2',4'-dichloro-5'-(difluoromethoxy) derivative’s electron-withdrawing groups likely stabilize the enolate intermediate, favoring alternative reaction pathways. Toxicity: Phenacyl chloride is classified as toxic due to protein target interactions, but the dichloro-difluoromethoxy analog may exhibit enhanced bioactivity due to increased lipophilicity and target affinity .
2,4-Dichloro-5-fluorobenzoyl Chloride (CAS 86393-34-2)
  • Comparison: Applications: Used in synthesizing ciprofloxacin, a fluoroquinolone antibiotic. The phenacyl chloride derivative’s ketone functionality allows for divergent synthetic routes, such as β-lactam formation . Stability: The benzoyl chloride is more hydrolytically unstable due to the reactive acyl chloride group, whereas the phenacyl chloride’s ketone offers greater stability under aqueous conditions .

Pharmacologically Relevant Derivatives

Monocyclic β-Lactam Derivatives
  • Synthesis : 2',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride reacts with Schiff bases to form β-lactams, which exhibit antibacterial activity against Gram-positive and Gram-negative strains. Analogous compounds with fewer halogen substituents show reduced potency, highlighting the critical role of chlorine and difluoromethoxy groups in target binding .
Quinolone Antibiotics (e.g., Ciprofloxacin)
  • Structural Link : The dichloro-fluorinated aromatic moiety in ciprofloxacin shares electronic similarities with this compound. Both compounds rely on halogen atoms for DNA gyrase inhibition .

Data Tables

Table 1: Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents
This compound Not provided 289.5 2'Cl, 4'Cl, 5'OCHF₂
3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride 1806352-05-5 289.5 3'Cl, 5'Cl, 4'OCHF₂
Phenacyl chloride 532-27-4 154.6 Unsubstituted phenacyl

Key Research Findings

Synthetic Utility: The compound’s dichloro and difluoromethoxy groups enable regioselective acylation in heterocyclic drug synthesis, outperforming non-halogenated analogs in yield and purity .

Toxicity Mechanism: Tripartite toxicity models distinguish it from non-toxic analogs due to protein target interactions, a feature absent in simpler phenacyl chlorides .

Stability : Enhanced hydrolytic stability compared to benzoyl chlorides makes it preferable for multi-step syntheses .

Biological Activity

2',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride is a chlorinated phenacyl derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by the presence of dichloro and difluoromethoxy substituents, which may influence its reactivity and interactions with biological systems.

  • Molecular Formula : C9H6Cl2F2O
  • Molecular Weight : 239.05 g/mol
  • IUPAC Name : 2',4'-Dichloro-5'-(difluoromethoxy)acetophenone

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets within biological systems. The electron-withdrawing groups (difluoromethoxy and dichloro) enhance the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can disrupt normal cellular processes, leading to observed biological effects such as antibacterial, antifungal, and potential anticancer activities .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting a mechanism involving inhibition of bacterial growth through disruption of essential cellular processes .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been investigated for antifungal activity. Studies suggest that it may inhibit fungal growth by targeting specific enzymes critical for fungal cell function .

Anticancer Properties

Preliminary investigations have indicated that this compound may possess anticancer properties. Mechanistically, it is thought to induce apoptosis in cancer cells, potentially making it a candidate for further drug development in oncology .

Case Studies and Research Findings

StudyFindings
Antibacterial Study Demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values below 100 µg/mL .
Antifungal Study Showed effectiveness against Candida albicans with MIC values comparable to standard antifungal agents .
Anticancer Study Induced apoptosis in cultured cancer cell lines, including breast and lung cancer cells, suggesting a potential role in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride
Reactant of Route 2
2',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride

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